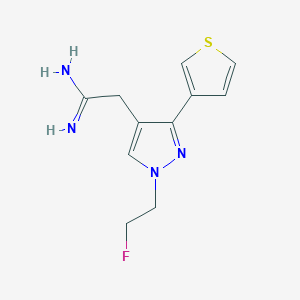

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4S/c12-2-3-16-6-9(5-10(13)14)11(15-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHQUAMALJXSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2CC(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core with Thiophene Substitution

- Starting materials often include substituted benzaldehydes or heteroaryl aldehydes (such as thiophene-3-carbaldehyde) and appropriate hydrazine derivatives.

- Condensation reactions under basic conditions in ethanol yield chalcone intermediates.

- Reaction of chalcones with thiosemicarbazide in dry ethanol with sodium hydroxide produces pyrazolin-N-thioamides, which are precursors for pyrazole derivatives.

- Thiophene substitution at the 3-position of the pyrazole ring is introduced via the aldehyde component or through subsequent cross-coupling reactions.

Introduction of the 2-Fluoroethyl Group

- The 2-fluoroethyl substituent is introduced at the N1 position of the pyrazole ring typically by alkylation reactions.

- Alkylation is performed using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as triethylamine or sodium hydride.

- This step requires careful control of reaction conditions to avoid side reactions and ensure selective N-alkylation.

Formation of the Acetimidamide Group

- The acetimidamide moiety is introduced by converting a suitable pyrazolyl intermediate bearing a formyl or nitrile group at the 4-position into the corresponding amidine.

- One common method involves the reaction of the pyrazolyl nitrile with ammonia or amines under controlled conditions to yield the acetimidamide functionality.

- Alternatively, amidine formation can be achieved by treatment of pyrazolyl esters or halides with amidine reagents or via Pinner reaction conditions.

Representative Synthetic Scheme

| Step | Reactants/Intermediates | Reaction Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophene-3-carbaldehyde + hydrazine derivative | Ethanol, NaOH, reflux | Chalcone intermediate | 75-85 |

| 2 | Chalcone + thiosemicarbazide | Dry EtOH, NaOH | Pyrazolin-N-thioamide | 70-80 |

| 3 | Pyrazolin-N-thioamide + 2-fluoroethyl halide | Et3N, anhydrous solvent, room temp | N1-(2-fluoroethyl) substituted pyrazole | 65-75 |

| 4 | Pyrazolyl nitrile or ester intermediate | Ammonia or amidine reagent, reflux | This compound | 60-70 |

Note: Yields are approximate, based on analogous compound syntheses reported in literature.

Research Findings and Characterization

- The pyrazole derivatives synthesized via these methods exhibit high purity as confirmed by NMR spectroscopy, including characteristic pyrazole proton signals and fluorine coupling patterns.

- Single crystal X-ray diffraction studies on analogous compounds confirm the structural integrity and substitution patterns, particularly the planarity of the pyrazole and thiophene rings and the orientation of the fluoroethyl substituent.

- IR spectroscopy shows characteristic amidine bands, supporting successful acetimidamide formation.

- The synthetic routes provide moderate to high yields with reproducible results under mild reaction conditions.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, anhydrous ethanol | Common for condensation and alkylation |

| Base | Sodium hydroxide, triethylamine | Used for chalcone formation and alkylation |

| Temperature | Room temperature to reflux (~78 °C) | Reflux for condensation and amidine formation |

| Reaction Time | 2–24 hours | Varies by step |

| Alkylating Agent | 2-Fluoroethyl bromide or chloride | For N1 substitution |

| Amidination Agent | Ammonia or amidine reagent | For acetimidamide formation |

| Purification | Column chromatography, recrystallization | To isolate pure final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction may target the pyrazole ring or fluoroethyl group, producing a variety of reduced intermediates.

Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the fluoroethyl group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

Substitution Reagents: : Alkyl halides, thiols under basic conditions

Major Products Formed

Products of these reactions vary depending on the reagents and conditions used. Typical products include oxidized thiophene derivatives, reduced pyrazole forms, and substituted acetimidamides with varied functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound's unique reactivity makes it a versatile intermediate for constructing complex molecular architectures.

Biology

In biological studies, its derivatives are investigated for potential activities against various biological targets, serving as probes in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it can be used as a precursor in the synthesis of specialized polymers or materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide exerts its effects is multifaceted. The fluoroethyl and thiophene groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets such as enzymes or receptors. These interactions often involve the formation or inhibition of specific molecular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

(a) Thiophene Positional Isomers

- Compound: 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2098089-97-3) Key Differences: The thiophen-2-yl group (vs. Implications: Thiophen-2-yl derivatives may exhibit distinct electronic profiles due to differences in resonance effects, influencing solubility and binding kinetics .

(b) Heterocycle Replacement

- Compound : 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098078-97-6)

- Key Differences : Replacement of thiophen-3-yl with pyridin-3-yl introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. The nitrile group (vs. acetimidamide) reduces basicity and alters pharmacophore functionality.

- Implications : Pyridine-containing analogs may exhibit enhanced aqueous solubility but reduced metabolic stability compared to thiophene derivatives .

Fluorinated Alkyl Chain Modifications

- Compound : 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2097971-31-6)

- Key Differences : The propargyl group (vs. 2-fluoroethyl) introduces alkyne functionality, enabling click chemistry applications. However, the absence of fluorine reduces electronegativity and may increase susceptibility to oxidative metabolism.

- Implications : Fluorinated alkyl chains enhance blood-brain barrier penetration and resistance to cytochrome P450 enzymes, making the 2-fluoroethyl analog more suitable for CNS-targeted therapies .

Complex Derivatives with Extended Scaffolds

- Compound: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76, Patent Data) Key Differences: Incorporation of a chromen-4-one and pyrazolo[3,4-d]pyrimidine scaffold increases molecular complexity and weight. The morpholinomethyl-thiophene substituent introduces a tertiary amine for enhanced solubility. Implications: Extended scaffolds may improve target selectivity but reduce synthetic accessibility. The dual fluorine atoms in this compound mirror the fluorinated alkyl chain in the target molecule, suggesting shared strategies for optimizing pharmacokinetics .

Data Table: Structural and Physicochemical Comparisons

Key Findings and Implications

Fluorine Positioning: The 2-fluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., propargyl), critical for drug candidates requiring prolonged half-lives .

Thiophene vs.

Acetimidamide Significance : The acetimidamide group is a consistent feature across active analogs, suggesting its role as a pharmacophore in target engagement (e.g., enzyme inhibition or receptor binding) .

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a complex organic compound characterized by a structural framework that includes a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This unique combination of features suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4S. The presence of the pyrazole and thiophene rings indicates that this compound may exhibit interesting electronic properties and reactivity, which can be leveraged in various biological applications.

Biological Activity Overview

Compounds containing pyrazole and thiophene moieties are known for their diverse biological activities. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their role in reducing inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through specific molecular interactions .

The mechanism of action for this compound involves its interaction with specific biological targets. The fluoroethyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions that contribute to the compound's biological activity.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C13H10FN3S | Exhibits strong antimicrobial activity |

| 2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amine | C8H9N3S | Known for anti-inflammatory properties |

| 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole | C11H10BrN3O2 | Used in synthesizing bicyclic heterocycles |

Case Studies and Research Findings

Research has highlighted several studies focusing on the biological activity of pyrazole derivatives:

- Antimicrobial Studies : A study published in PubMed evaluated various pyrazole derivatives against bacterial strains, showing promising results for compounds with similar structures to this compound .

- Anti-inflammatory Effects : Another research article examined the anti-inflammatory effects of pyrazole derivatives, indicating that compounds with thiophene substitutions exhibit significant inhibition of inflammatory markers .

- Anticancer Activity : A recent publication reported on the anticancer properties of related pyrazole compounds, suggesting potential pathways through which these compounds exert their effects on tumor cells.

Q & A

Q. What are the optimal synthetic routes for 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and amidine formation. For example, pyrazole core formation can be achieved via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Fluorination at the ethyl group may employ nucleophilic substitution (e.g., KF in DMF) . To improve yields:

- Use anhydrous conditions for fluorination to minimize side reactions.

- Optimize stoichiometry of hydrazine hydrate in cyclocondensation steps (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl regioisomerism) and fluorinated ethyl chain integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H] for CHFNS: 281.0922) .

- X-ray Crystallography : For absolute configuration determination. Refinement programs like SHELXL can resolve ambiguities in pyrazole ring geometry and fluorine positioning .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent), followed by dilution in aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine substituents may enhance metabolic stability but could hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound, particularly regarding the thiophen-3-yl and fluoroethyl moieties?

- Methodological Answer :

- Thiophene Modifications : Synthesize analogs with thiophen-2-yl or benzo[b]thiophen-3-yl groups to assess π-π stacking interactions. Compare activity via in vitro assays (e.g., enzyme inhibition) .

- Fluoroethyl Chain : Replace with chloroethyl or unsubstituted ethyl groups to evaluate fluorine’s role in binding affinity and pharmacokinetics. Use molecular docking to map electrostatic interactions with target proteins .

Q. What computational strategies are recommended to predict binding modes with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., GPR139 in ). Focus on pyrazole-acetimidamide hydrogen bonding and thiophene hydrophobic contacts .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess fluoroethyl flexibility and stability in binding pockets .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments (e.g., pyrazole ring tautomerism)?

- Methodological Answer :

- SHELX Refinement : Employ SHELXL for high-resolution data to distinguish between 1H-pyrazole (N-H) and 2H-pyrazole tautomers. Anisotropic displacement parameters can clarify fluorine positional disorder .

- Twinned Data Handling : For challenging crystals, use SHELXE to deconvolute twinning and refine occupancy ratios .

Q. What strategies mitigate discrepancies in biological assay results across different research groups?

- Methodological Answer :

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., crizotinib for kinase assays) .

- Batch Consistency : Characterize compound purity (>95% by HPLC) and confirm absence of regioisomers via H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.